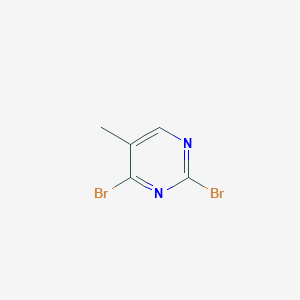

2,4-Dibromo-5-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFZLHUYHRZZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668600 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-50-8 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of two bromine atoms at the 2 and 4 positions, along with a methyl group at the 5 position, imparts distinct reactivity to the pyrimidine core. This unique substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. While experimental data for some properties are not widely published, predicted values from reliable computational models provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | [PubChemLite][1] |

| Molecular Weight | 251.91 g/mol | [ChemicalBook][2] |

| Appearance | White to off-white solid (Predicted) | [ChemicalBook][2] |

| Boiling Point | 327.0 ± 34.0 °C (Predicted) | [ChemicalBook][2] |

| Density | 2.022 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][2] |

| pKa | -2.78 ± 0.29 (Predicted) | [ChemicalBook][2] |

| XLogP | 2.6 (Predicted) | [PubChemLite][1] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [ChemicalBook][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Although a comprehensive set of experimental spectra is not publicly available, predicted data and analysis of similar structures provide a strong indication of the expected spectral features.

Mass Spectrometry (Predicted): The predicted mass spectrum of this compound shows characteristic peaks for various adducts. The protonated molecule [M+H]+ is predicted at an m/z of 250.88139, while the sodium adduct [M+Na]+ is predicted at 272.86333[1]. The isotopic pattern resulting from the two bromine atoms (79Br and 81Br) would be a key identifying feature in an experimental mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the pyrimidine ring. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbons attached to the bromine atoms would be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations within the pyrimidine ring. The C-Br stretching vibrations would appear in the fingerprint region.

Synthesis and Reactivity

The synthesis of this compound can be approached through various methods, often starting from a more readily available pyrimidine precursor. A plausible synthetic route involves the bromination of a suitable 5-methylpyrimidine derivative.

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be extrapolated from the synthesis of similar compounds, such as 2,3-dibromo-5-methylpyridine[3]. This would typically involve the diazotization of an aminopyrimidine precursor followed by a Sandmeyer-type reaction with a bromide source.

General Reactivity: The two bromine atoms on the pyrimidine ring exhibit differential reactivity, which is a key feature for its utility in synthesis. The bromine at the 4-position is generally more susceptible to nucleophilic substitution than the bromine at the 2-position. This allows for selective functionalization of the molecule.

Both bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Key Reactions and Experimental Protocols

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled with boronic acids or their esters at the more reactive 4-position under appropriate catalytic conditions.

Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

Objective: To synthesize a 4-aryl-2-bromo-5-methylpyrimidine derivative via a selective Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Sources

An In-Depth Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-methylpyrimidine, a key building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in the development of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its reactivity and utility in constructing complex molecular architectures.

Introduction

This compound, with the CAS number 494194-61-5 , is a halogenated pyrimidine derivative that has garnered significant interest in the field of drug discovery. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, including several approved drugs. The presence of two bromine atoms at the 2 and 4 positions, along with a methyl group at the 5 position, provides a versatile platform for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 494194-61-5 | - |

| Molecular Formula | C₅H₄Br₂N₂ | - |

| Molecular Weight | 249.87 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | - |

| Boiling Point | 327.0 ± 34.0 °C (Predicted) | [1] |

| Density | 2.022 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | Cc1cncn(Br)c1Br | - |

Synthesis of this compound

While a direct and detailed synthesis protocol for this compound is not widely published in standard chemical literature, a plausible and efficient route can be extrapolated from the well-established synthesis of analogous 2,4-dihalopyrimidines. The most common and industrially scalable approach involves the halogenation of a readily available pyrimidine precursor, such as 5-methyluracil.

The synthesis of 2,4-dichloropyrimidine from uracil is a well-documented process involving reagents like phosphorus oxychloride (POCl₃)[2]. A similar transformation can be envisioned for the synthesis of this compound from 5-methyluracil using a suitable brominating agent like phosphorus oxybromide (POBr₃).

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Caution: This is a proposed protocol and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-Methyluracil

-

Phosphorus oxybromide (POBr₃)

-

Inert solvent (e.g., toluene, xylene) - optional

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 5-methyluracil to an excess of phosphorus oxybromide. The reaction can be highly exothermic.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it may release acidic and corrosive fumes.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the C2 position. This regioselectivity allows for a stepwise and controlled functionalization of the pyrimidine core. However, recent studies have shown that C2-selective cross-coupling can be achieved using specific bulky N-heterocyclic carbene (NHC) ligands with palladium precatalysts[3]. This tunable reactivity makes this compound a valuable scaffold for building diverse molecular libraries for high-throughput screening.

Key Reactions and Applications:

-

Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce various amine functionalities.

-

Sonogashira Coupling: Formation of C-C triple bonds.

-

Stille Coupling: Formation of C-C bonds using organotin reagents.

-

Synthesis of Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, and this compound can serve as a starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.

Caption: Reactivity and applications of this compound.

Spectroscopic Data (Predicted and Representative)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the proton at the C6 position of the pyrimidine ring.

-

A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the methyl protons at the C5 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine and nitrogen atoms.

IR (Infrared) Spectroscopy:

-

Characteristic peaks for C-H stretching of the methyl group and the aromatic ring.

-

Peaks corresponding to C=N and C=C stretching vibrations within the pyrimidine ring.

-

C-Br stretching vibrations, typically observed in the lower frequency region of the spectrum.

MS (Mass Spectrometry):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a cluster of peaks.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the data for similar brominated pyrimidine compounds, it should be handled with care.

-

Hazard Statements (Inferred): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation[4].

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and systematic elaboration of the pyrimidine core. This technical guide provides essential information for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel bioactive molecules. Further research into its specific spectroscopic characterization and the development of optimized synthesis protocols will undoubtedly enhance its utility in the scientific community.

References

-

Bhasin, G., Kumar, A., & Singh, R. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2539. [Link]

-

Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-5-methylpyrimidine

Introduction

In the landscape of medicinal chemistry and materials science, halogenated pyrimidines serve as pivotal building blocks for the synthesis of a vast array of functional molecules. Among these, 2,4-Dibromo-5-methylpyrimidine is a key intermediate whose structural integrity is paramount for the successful development of novel compounds. Precise characterization through spectroscopic methods is not merely a quality control step but a fundamental necessity to confirm identity, purity, and structure.

This technical guide provides an in-depth analysis of the essential spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not consolidated in publicly accessible literature, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for researchers. The methodologies and interpretations herein are designed to be a self-validating system, empowering scientists to confidently characterize this important synthetic intermediate.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. The structure of this compound with conventional atom numbering for NMR assignments is presented below.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the aromatic proton and the methyl group protons.

-

C6-H Proton: This lone proton on the pyrimidine ring is expected to appear as a singlet. Its chemical shift will be significantly downfield due to the deshielding effects of the electronegative nitrogen atoms in the aromatic ring. Based on data for similar compounds like 2,4-Dichloro-5-methylpyrimidine, this signal is predicted to be in the range of δ 8.5 - 8.8 ppm . [1]* C5-CH₃ Protons: The three protons of the methyl group will appear as a sharp singlet. This signal will be in the typical alkyl-aromatic region, predicted to be around δ 2.4 - 2.6 ppm . [2]

Predicted ¹H NMR Data (Solvent: CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 8.65 Singlet (s) 1H C6–H | ~ 2.50 | Singlet (s) | 3H | C5–CH₃ |

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the five unique carbon environments in the molecule. The chemical shifts are heavily influenced by the bromine and nitrogen substituents. [3]

-

C2 and C4: These carbons are directly bonded to bromine and are situated between two nitrogen atoms, leading to a significant downfield shift. They are expected to be the most deshielded carbons in the spectrum, likely appearing in the δ 155 - 165 ppm region. Differentiating between C2 and C4 can be challenging without advanced 2D NMR experiments.

-

C6: This carbon, bonded to a hydrogen atom, will be influenced by the adjacent nitrogen atom (N1) and is predicted to resonate in the region of δ 150 - 158 ppm .

-

C5: The carbon bearing the methyl group and a bromine atom is expected to have a chemical shift in the range of δ 115 - 125 ppm .

-

Methyl Carbon (C7): This carbon will appear furthest upfield, characteristic of an sp³-hybridized carbon, predicted around δ 15 - 20 ppm . [4]

Predicted ¹³C NMR Data (Solvent: CDCl₃) Chemical Shift (δ, ppm) Assignment ~ 160.0 C2 / C4 ~ 158.5 C4 / C2 ~ 154.0 C6 ~ 120.0 C5 | ~ 17.5 | C5–CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique "fingerprint."

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the wavenumbers of major absorption bands.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. [5]* C=N and C=C Stretching: The aromatic ring stretching vibrations (both C=N and C=C) will produce a series of sharp bands in the 1600-1400 cm⁻¹ region. [6]* C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds will be present in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

-

C-Br Stretching: The carbon-bromine stretching vibrations are expected in the fingerprint region, typically between 600 cm⁻¹ and 500 cm⁻¹, and are often weak to moderate in intensity.

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C–H Stretch |

| 2980 - 2850 | Medium | Aliphatic C–H Stretch (CH₃) |

| 1580 - 1540 | Strong | Aromatic Ring Stretch (C=N, C=C) |

| 1450 - 1400 | Medium | Aromatic Ring Stretch (C=N, C=C) |

| 600 - 500 | Medium-Weak | C–Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Impact (EI) ionization, where the sample is bombarded with a 70 eV electron beam. This method causes ionization and characteristic fragmentation. [7]3. Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Mass Spectrum: Analysis and Interpretation

The mass spectrum of this compound is particularly distinctive due to the isotopic signature of bromine.

-

Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. [8]Since the molecule contains two bromine atoms, the molecular ion peak will appear as a characteristic cluster of three peaks at M⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. [9] * M⁺ (C₅H₄⁷⁹Br₂N₂): m/z = 250

-

[M+2]⁺ (C₅H₄⁷⁹Br⁸¹BrN₂): m/z = 252

-

[M+4]⁺ (C₅H₄⁸¹Br₂N₂): m/z = 254

-

The exact monoisotopic mass is 249.874 Da. [10]* Fragmentation Pattern: Under EI conditions, the molecular ion will fragment in a predictable manner. A primary fragmentation pathway involves the loss of a bromine radical.

-

Caption: Plausible EI fragmentation pathway for this compound.

| Predicted Mass Spectrometry Data (EI) | ||

| m/z (Isotopic Cluster) | Relative Intensity | Proposed Fragment |

| 250, 252, 254 | High | [M]⁺˙ (Molecular Ion) |

| 171, 173 | High | [M - Br]⁺ |

| 144, 146 | Medium | [M - Br - HCN]⁺˙ |

| 92 | Medium | [M - 2Br]⁺˙ |

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum provides a simple two-signal pattern confirming the proton environment, while the ¹³C NMR spectrum identifies the five unique carbon atoms. IR spectroscopy offers a distinct fingerprint based on the vibrational modes of the molecule's functional groups. Finally, mass spectrometry confirms the molecular weight and is distinguished by the characteristic 1:2:1 isotopic pattern of the molecular ion, unequivocally indicating the presence of two bromine atoms. This comprehensive spectroscopic profile serves as an authoritative reference for the validation and quality control of this crucial chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

ResearchGate. (2018). Gas Chromatography Electron Ionization Mass Spectral Analysis of Thio Analogues of Pyrimidine Bases. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

Fiveable. (n.d.). 5.1 Principles of IR spectroscopy and molecular vibrations. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 2-METHYL-5-BROMO-4,6-DIHYDROXYPYRIMIDINE. SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chengdu Yunyi International Trade Co., Ltd. (n.d.). 2,4-DIBROMO-5-NITROPYRIDINE. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 5-Bromo-2-methylpyrimidine. SpectraBase. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

SciSpace. (n.d.). A 13C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR [m.chemicalbook.com]

- 2. 4-Methylpyrimidine(3438-46-8) 1H NMR [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. benchchem.com [benchchem.com]

- 10. PubChemLite - this compound (C5H4Br2N2) [pubchemlite.lcsb.uni.lu]

Solubility of 2,4-Dibromo-5-methylpyrimidine in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dibromo-5-methylpyrimidine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a predictive assessment based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it details robust experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies. This document is structured to provide not just procedural steps, but also the scientific rationale behind methodological choices, ensuring a deep and practical understanding of solubility determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its journey from laboratory synthesis to clinical application. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its solubility in various organic solvents is paramount. This knowledge dictates the choice of reaction media, impacts reaction kinetics and yield, governs the efficiency of purification techniques such as crystallization, and is crucial for the development of stable and bioavailable drug formulations.

This guide is intended to serve as a practical resource for researchers, chemists, and formulation scientists. It will delve into the predicted solubility profile of this compound, provide detailed, field-proven methodologies for its empirical determination, and offer insights into the interpretation of solubility data.

Physicochemical Profile of this compound

To predict the solubility of this compound, it is essential to first understand its molecular structure and key physicochemical properties.

The presence of two electronegative bromine atoms and two nitrogen atoms within the pyrimidine ring imparts a significant dipole moment to the molecule, rendering it polar. The methyl group is a nonpolar substituent. The overall polarity of the molecule will be a key determinant of its solubility in various organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | The high polarity of these solvents can effectively solvate the polar pyrimidine ring and the carbon-bromine bonds through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in dipole-dipole interactions. While the pyrimidine nitrogens are weak hydrogen bond acceptors, the overall polarity of the solute suggests good compatibility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are often good solvents for a wide range of organic compounds, including those with some degree of polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Moderate to Low | The polarity of ethers is lower than that of polar aprotic and protic solvents. Solubility is expected to be moderate in THF and lower in less polar ethers like diethyl ether. |

| Aromatic | Toluene, Benzene | Low | These nonpolar solvents are less likely to effectively solvate the polar this compound molecule. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | As nonpolar solvents, they are poor solvents for polar compounds. |

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data is best obtained through empirical measurement. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

The Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic (equilibrium) solubility.[2][3][4][5] It involves allowing a saturated solution to reach equilibrium over a prolonged period.

Causality Behind Experimental Choices: The extended incubation time with agitation ensures that the dissolution process reaches a true equilibrium, where the rate of dissolution equals the rate of precipitation.[2][6] This provides a thermodynamically stable and reproducible solubility value.

Self-Validating System: The protocol includes steps for ensuring saturation (presence of excess solid) and verifying equilibrium (consistent concentration over time), making it a self-validating system.

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial or flask.[2] The presence of undissolved solid is crucial to ensure a saturated solution.

-

-

Equilibration:

-

Phase Separation:

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Experimental Workflow for Equilibrium Solubility Determination

Caption: Logical flow of HTS solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related brominated pyridine and pyrimidine compounds are classified as harmful if swallowed, and can cause skin and eye irritation. [8][9][10]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.

- Experiment: Solubility of Organic & Inorganic Compounds.

- High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567.

- EXPERIMENT 1 DETERMIN

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).

- 2.2.2. Equilibrium solubility measurement. Bio-protocol.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Chen, T. M., Shen, H., & Zhu, C. (2002). Evaluation of a method for high throughput solubility determination using a multi-wavelength UV plate reader. Combinatorial Chemistry & High Throughput Screening, 5(7), 575–581.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds. (2023).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.

- This compound. ChemicalBook.

- Process for bromination of pyrimidine.

- Aldrich. (2025).

- Fisher Scientific. (2012).

- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- SAFETY D

- SAFETY D

- MedchemExpress.com. (2025).

- SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar.

- 2,4-Dibromo-5-methoxypyrimidine. BLD Pharm.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13–34.

- 2-Bromo-4-methylpyrimidine. PubChem.

- 2,4-Dibromo-6-methylpyridine. PubChem.

- Preparation method of 2-methyl-5-bromopyrimidine.

- Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry.

- Baluja, S., & Chanda, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).

- Solubility Profile of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. Benchchem.

- Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1011–1017.

- 2,5-Dibromo-4-methylpyridine. VSNCHEM.

- How to Prepare 2-Amino-5-bromo-4-methylpyridine?. Guidechem.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. 494194-61-5 CAS MSDS (Pyrimidine, 2,4-dibromo-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. researchgate.net [researchgate.net]

- 7. biopharma-asia.com [biopharma-asia.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 10942928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dibromo-6-methylpyridine | C6H5Br2N | CID 12643720 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Technical Guide to the Reactivity and Stability of C-Br Bonds in 2,4-Dibromo-5-methylpyrimidine: A Scaffold for Modern Drug Discovery

Executive Summary: 2,4-Dibromo-5-methylpyrimidine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of diverse compound libraries.[1][2] Its utility stems from the differential reactivity of its two carbon-bromine (C-Br) bonds, which allows for selective, sequential functionalization. This guide provides an in-depth analysis of the electronic factors governing this reactivity, detailed protocols for achieving site-selective reactions, and critical insights into the compound's stability and handling. By understanding the principles outlined herein, researchers can harness the full synthetic potential of this scaffold for the accelerated development of novel therapeutic agents.

The this compound Scaffold: An Introduction

The pyrimidine core is a privileged structure in drug discovery, present in numerous approved drugs for a wide range of diseases, including cancer and infectious diseases.[1] The title compound, this compound, serves as a highly valuable starting material for creating derivatives with diverse biological activities.[3][4]

Structure and Physicochemical Properties

The key to this molecule's utility lies in its electronic structure. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is not uniform, leading to a predictable hierarchy in the reactivity of the attached bromine atoms.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | PubChem |

| Molecular Weight | 251.91 g/mol | PubChem |

| Appearance | White to yellow solid | [3] |

| Melting Point | 54.2 °C (for 2,3-dibromo-5-methylpyridine) | [5] |

The Electronic Landscape: Why C-Br Bonds on a Pyrimidine Are Not Created Equal

The regioselectivity of reactions on 2,4-dihalopyrimidines is a well-established phenomenon.[6][7] The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst than the C2 position. This can be attributed to two main factors:

-

Resonance Stabilization: The intermediate formed during a nucleophilic attack at C4 (a Meisenheimer-like complex) is better stabilized by resonance. The negative charge can be delocalized onto both ring nitrogen atoms, whereas attack at C2 allows delocalization primarily onto only one nitrogen.[8]

-

Inductive Effects: The C4 position is para to one ring nitrogen and ortho to the other, experiencing a strong electron-withdrawing effect. The C2 position is situated between both nitrogens, but the proximity of two nitrogen lone pairs can create some electronic repulsion for an incoming nucleophile.[8]

The methyl group at the C5 position exerts a mild electron-donating effect, which can slightly modulate the reactivity of the adjacent C4 position, but it does not override the inherent C4 preference.

Caption: Electronic landscape of the pyrimidine core.

The Hierarchy of Reactivity: Selectively Targeting C4 and C2

The ability to perform sequential, site-selective reactions is the most powerful feature of this scaffold. The general rule is that reactions occur preferentially at the C4 position under milder conditions.[6][9]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classic and cost-effective method for introducing nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds readily at the C4 position, often at or slightly above room temperature, leaving the C2-Br bond intact.

This protocol describes a general procedure for the selective reaction of an aniline derivative at the C4 position.

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired amine (e.g., a substituted aniline, 1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 1.5 eq), to scavenge the HBr generated during the reaction.[1]

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from 25 °C to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting 2-bromo-4-(amino)-5-methylpyrimidine product by flash column chromatography.

Causality: The use of a mild base like DIPEA and controlled temperature ensures that the reaction occurs selectively at the more activated C4 position without promoting unwanted side reactions or substitution at C2.[1]

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds with a broader range of substrates, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable.[10][11]

The Suzuki-Miyaura reaction is a robust method for creating C(aryl)-C(aryl) bonds. With this compound, this reaction is highly regioselective for the C4 position, especially at lower temperatures and with standard catalysts like Pd(PPh₃)₄.[12]

Caption: Workflow for selective C4 Suzuki coupling.

Microwave irradiation can significantly accelerate the reaction, providing the C4-arylated product in excellent yields with very short reaction times.[12]

-

Vessel Preparation: To a microwave-safe vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), a base such as K₂CO₃ (2.0 eq), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 15 minutes).[12]

-

Workup and Purification: After cooling, perform a standard aqueous workup as described in Protocol 1. Purify the product via column chromatography.

Causality: The extremely low catalyst loading and short reaction time are advantages of the microwave-assisted procedure.[12] The selectivity for C4 is driven by the favored oxidative addition of palladium into the more electrophilic C4-Br bond.[13]

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope, including less nucleophilic amines and amides.[10][14] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

| Parameter | Condition for C4-Selectivity | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective Pd(0) precursors. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Facilitates oxidative addition and reductive elimination.[15] |

| Base | Strong, non-nucleophilic (e.g., KOt-Bu, Cs₂CO₃) | Essential for deprotonating the amine and catalyst turnover.[16] |

| Temperature | 80-110 °C | Provides thermal energy for the catalytic cycle while maintaining selectivity. |

Overriding Selectivity: Targeting the C2 Position

Functionalizing the C2 position typically requires that the C4 position has already been substituted. The newly introduced group at C4 electronically modifies the ring, and more forcing conditions (higher temperatures, different catalyst systems) are then used to react the remaining C2-Br bond.

However, recent breakthroughs have shown that C2-selectivity can be achieved directly on 2,4-dihalopyrimidines using specialized catalyst systems, such as palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[9] This remains a specialized area and stands in contrast to the ~1500 previously reported cross-couplings that favor C4.[9] For most practical applications, a sequential C4-then-C2 approach is standard.

Stability and Handling Considerations

-

Thermal Stability: Brominated aromatic compounds are generally stable at room temperature. However, prolonged exposure to high temperatures (e.g., >150 °C) can lead to decomposition.[17] In the context of reactions, temperatures should be carefully controlled to prevent unwanted side reactions like debromination.

-

Chemical Stability: The compound is stable to many standard organic reagents but can be sensitive to strong reducing agents, which can cause hydrodehalogenation. It is also sensitive to strong bases at elevated temperatures.

-

Storage: this compound should be stored in a cool, dry, dark place under an inert atmosphere to prevent slow degradation over time.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine core is a well-known scaffold for potent and selective kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFR).[2] The synthetic strategy often relies on the differential reactivity of a dibromo-pyrimidine intermediate.

Caption: Synthetic pathway to a kinase inhibitor scaffold.

This pathway demonstrates the power of the scaffold:

-

Step 1 (C4-SNAr): A substituted aniline is selectively installed at the C4 position under mild conditions.[1]

-

Step 2 (C2-Coupling): The remaining C2-bromo group is then subjected to a palladium-catalyzed Suzuki coupling to introduce a different fragment, completing the core structure of the drug candidate.[2]

Conclusion

This compound is a testament to the power of strategic halogenation in synthetic design. Its predictable and hierarchical C-Br bond reactivity allows for the controlled, sequential introduction of diverse functional groups. By mastering the principles of SNAr and palladium-catalyzed cross-coupling reactions outlined in this guide, researchers in drug discovery can efficiently navigate chemical space and construct complex molecular architectures, paving the way for the next generation of pyrimidine-based therapeutics.

References

-

Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Online] Available at: [Link]

- Neufeldt, S. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 17(1), 136–139.

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]

- Handy, S. T., & Anderson, K. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Synlett, 2010(15), 2333-2335.

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Online] Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

- Izquierdo, J. G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11497.

- Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 92(1), 172-205.

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Online] Available at: [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Online] Available at: [Link]

-

National Institutes of Health. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Online] Available at: [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Online] Available at: [Link]

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-226.

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Online] Available at: [Link]

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Online] Available at: [Link]

-

Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Online] Available at: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Online] Available at: [Link]

-

National Institutes of Health. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Online] Available at: [Link]

-

ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Online] Available at: [Link]

-

National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Online] Available at: [Link]

- Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

National Institutes of Health. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. [Online] Available at: [Link]

-

National Institutes of Health. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. [Online] Available at: [Link]

-

National Institutes of Health. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. [Online] Available at: [Link]

-

National Institutes of Health. [Thermal decomposition kinetics of ribavirin and its stability]. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. [Online] Available at: [Link]

-

Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Online] Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchers.cdu.edu.au [researchers.cdu.edu.au]

Review of literature for 2,4-Dibromo-5-methylpyrimidine

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] Among the vast array of pyrimidine derivatives, this compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its two reactive bromine atoms at the C2 and C4 positions, differentiated by their electronic environment, offer a platform for selective functionalization, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in the field of drug discovery and development.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its effective use in research and development. While experimental data for this specific compound is not widely published, we can predict its properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₄Br₂N₂ | |

| Molecular Weight | 251.91 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on similar brominated pyrimidines. |

| Boiling Point | ~327 °C | Predicted value.[2] |

| Density | ~2.02 g/cm³ | Predicted value.[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). | Insoluble in water. |

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] The predicted ¹H and ¹³C NMR spectra of this compound in CDCl₃ are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.4 | Singlet | H6 |

| ~2.5 | Singlet | -CH₃ | |

| ¹³C | ~160 | Singlet | C4 |

| ~158 | Singlet | C2 | |

| ~155 | Singlet | C6 | |

| ~120 | Singlet | C5 | |

| ~18 | Singlet | -CH₃ |

Rationale for Predictions: The single aromatic proton at the C6 position is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum due to the electron-withdrawing nature of the pyrimidine ring and the adjacent bromine atom. The methyl protons will also be a singlet in the upfield region. In the ¹³C NMR spectrum, the carbon atoms bonded to bromine (C2 and C4) will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3][4]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1550-1450 | Strong | C=C and C=N stretching vibrations of the pyrimidine ring |

| ~1200-1000 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3][5] For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 250, 252, and 254 in an approximate 1:2:1 ratio.

-

Key Fragmentation Pathways: Loss of a bromine atom, followed by the loss of HCN or the methyl group.

Synthesis of this compound

Proposed Synthetic Protocol

This protocol is based on the general principles of converting dihydroxypyrimidines to dichloropyrimidines, followed by a halogen exchange reaction, or direct bromination.

Step 1: Chlorination of 5-Methyluracil to 2,4-Dichloro-5-methylpyrimidine

The conversion of the dihydroxy pyrimidine to the dichloro derivative is a standard transformation.

-

Materials: 5-methyluracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as a catalyst), Ice, Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 5-methyluracil to an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-methylpyrimidine.

-

Step 2: Conversion of 2,4-Dichloro-5-methylpyrimidine to this compound

A halogen exchange reaction can be employed, although direct bromination of 5-methyluracil is also a viable route. A more direct approach involves the use of a brominating agent like phosphorus oxybromide (POBr₃).

-

Materials: 5-methyluracil, Phosphorus oxybromide (POBr₃), Ice, Dichloromethane (DCM).

-

Procedure:

-

In a Schlenk flask, combine 5-methyluracil and an excess of phosphorus oxybromide.

-

Heat the mixture to 125 °C for 4-5 hours.[6]

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Neutralize the mixture with a solid base like sodium carbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Regioselectivity

The synthetic utility of this compound lies in the differential reactivity of the two bromine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position. This regioselectivity is attributed to the greater electron deficiency at C4, induced by the two nitrogen atoms of the pyrimidine ring.

A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated that the displacement of the halogen occurs preferentially at the C4 position.[7] This provides strong evidence for the higher reactivity of the C4 position in 2,4-dihalo-5-methylpyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is widely used in the synthesis of biaryls and other conjugated systems.[8][9][10] For this compound, a regioselective Suzuki coupling can be achieved, typically at the more reactive C4 position under standard conditions.

Caption: Regioselective Suzuki-Miyaura coupling at the C4 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to proceed with high regioselectivity at the C4 position.

-

Experimental Insight: The choice of phosphine ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reaction with a wider range of amines and can influence the regioselectivity.[14]

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[15] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[16][17]

This compound serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The selective functionalization of the C4 and C2 positions allows for the systematic exploration of the structure-activity relationship (SAR).

Caption: General workflow for the synthesis of kinase inhibitors.

The amino group at the C4 or C2 position can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[15] The substituent at the other position can be varied to optimize interactions with other parts of the active site, thereby improving potency and selectivity.

Safety and Handling

Table 4: Hazard Identification and Precautionary Measures (based on analogous compounds)

| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined regioselectivity in nucleophilic substitution and cross-coupling reactions allows for the controlled and predictable synthesis of complex 2,4,5-trisubstituted pyrimidines. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this important building block in their scientific endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative molecules with significant biological activity.

References

- ChemicalBook. Pyrimidine, 2,4-dibromo-5-methyl- (9CI) Property.

- Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Wikipedia.

- MedchemExpress.com.

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.

- Fisher Scientific.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2025-06-28).

- YouTube.

- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23).

- PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017-07-19).

- Beilstein-Institut.

- Organic Chemistry Class Notes. Mass Spec and IR Spectroscopy in Organic Chem.

- Organic Chemistry Portal. Suzuki Coupling.

- Wikipedia. Suzuki reaction.

- Google Patents. Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.

- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry. (2013-11-14).

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).

- Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007-09-20).

- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

- Benchchem.

- PMC. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase.

- Elsevier. Basic 1H- and 13C-NMR Spectroscopy.

- Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. (2022-12-28).

- Wiley Online Library.

- Ningbo Inno Pharmchem Co.,Ltd.

- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Benchchem. Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)

- NIH. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.

- New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.

- NIH. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.

- Scirp.org.

- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025-08-06).

- Benchchem. Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- CONICET.

- Aroon Chande. Chapter 13: Mass Spectrometry and Infrared Spectroscopy.

- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- PMC. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil.

- Benchchem. A Comparative Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyridine: Established vs. Modern Routes.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. rsc.org [rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aroonchande.com [aroonchande.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction: The Pyrimidine Core and the Strategic Value of 2,4-Dibromo-5-methylpyrimidine

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of approved therapeutic agents.[1] Its versatile chemistry and biological relevance make it a privileged starting point for drug discovery campaigns targeting a wide range of diseases, from cancers to infectious and neurological disorders.[2]

Within this class of heterocycles, this compound (CAS No. 494194-61-5) emerges as a highly valuable and versatile building block. Its structure is strategically designed for facile, selective diversification. The two bromine atoms at the C2 and C4 positions offer orthogonal handles for a variety of cross-coupling reactions, while the methyl group at C5 provides a steric and electronic anchor that can influence molecular conformation and target binding. This guide provides an in-depth analysis of the physicochemical properties, synthesis, commercial availability, and synthetic applications of this key intermediate for researchers, chemists, and drug development professionals.

Section 1: Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and analysis of analogous compounds.

Properties Summary

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 494194-61-5 | [3] |

| Molecular Formula | C₅H₄Br₂N₂ | [3] |

| Molecular Weight | 251.91 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available (solid at room temp.) | N/A |

| Boiling Point | 327.0 ± 34.0 °C (Predicted) | N/A |

| Density | 2.022 ± 0.06 g/cm³ (Predicted) | N/A |

| SMILES | Cc1cncc(Br)nc1Br | N/A |

Predicted Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. The following profile outlines the expected data for this compound.[4][5]

-

¹H NMR (Proton NMR): The spectrum is expected to be simple, featuring two key signals.

-

A singlet for the C6 proton, anticipated to appear significantly downfield (δ ≈ 8.5-8.8 ppm) due to the deshielding effects of the adjacent nitrogen atoms and the electronegative bromine at C4.

-

A singlet for the C5 methyl protons, expected in the upfield region (δ ≈ 2.3-2.6 ppm).

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display five distinct signals.

-

C2 & C4: These carbons, directly bonded to bromine and nitrogen, will be the most downfield, likely in the δ ≈ 155-165 ppm range. The C-Br bond will cause significant deshielding.

-

C6: This methine carbon is expected around δ ≈ 150-155 ppm.

-

C5: The carbon bearing the methyl group will be more shielded, predicted to be in the δ ≈ 115-125 ppm region.

-

Methyl Carbon: The methyl carbon itself will be the most upfield signal, anticipated around δ ≈ 15-20 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) will result in a triplet cluster for the molecular ion peak:

-

[M]⁺ at m/z ≈ 250 (¹²C₅¹H₄⁷⁹Br₂¹⁴N₂)

-

[M+2]⁺ at m/z ≈ 252 (containing one ⁷⁹Br and one ⁸¹Br)

-

[M+4]⁺ at m/z ≈ 254 (containing two ⁸¹Br atoms)

-

The relative intensity of this cluster will be approximately 1:2:1.

-

Experimental Protocol: Spectroscopic Characterization

This protocol provides a self-validating system for confirming the identity and purity of this compound.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

-

¹H and ¹³C NMR Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse sequence. Set the spectral width to cover 0-12 ppm. Acquire 16-32 scans for a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A longer acquisition time and more scans (1024-4096) will be necessary due to the low natural abundance of ¹³C.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

-

Mass Spectrometry Data Acquisition:

-

Use an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-